molecular formula C11H12O2 B11925847 4-(But-2-en-1-yloxy)benzaldehyde CAS No. 42053-93-0

4-(But-2-en-1-yloxy)benzaldehyde

Cat. No.: B11925847
CAS No.: 42053-93-0
M. Wt: 176.21 g/mol
InChI Key: GJTUFKFMBKCFIH-NSCUHMNNSA-N
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Description

4-(But-2-en-1-yloxy)benzaldehyde is an organic compound with the molecular formula C11H12O2. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a but-2-en-1-yloxy group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-2-en-1-yloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with but-2-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-throughput screening methods can also help in identifying the most efficient catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(But-2-en-1-yloxy)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The but-2-en-1-yloxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products Formed

    Oxidation: 4-(But-2-en-1-yloxy)benzoic acid

    Reduction: 4-(But-2-en-1-yloxy)benzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(But-2-en-1-yloxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 4-(But-2-en-1-yloxy)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The but-2-en-1-yloxy group can also participate in various chemical reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(But-3-yn-1-yloxy)benzaldehyde
  • 3-(Prop-2-yn-1-yloxy)benzaldehyde
  • 4-Allyloxybenzaldehyde

Uniqueness

4-(But-2-en-1-yloxy)benzaldehyde is unique due to the presence of the but-2-en-1-yloxy group, which imparts distinct chemical and biological properties. This group allows for specific interactions with molecular targets and enables the compound to participate in unique chemical reactions compared to its similar counterparts.

Properties

CAS No.

42053-93-0

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

4-[(E)-but-2-enoxy]benzaldehyde

InChI

InChI=1S/C11H12O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h2-7,9H,8H2,1H3/b3-2+

InChI Key

GJTUFKFMBKCFIH-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/COC1=CC=C(C=C1)C=O

Canonical SMILES

CC=CCOC1=CC=C(C=C1)C=O

Origin of Product

United States

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